molecular formula C15H11N7O3S2 B393811 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B393811
M. Wt: 401.4g/mol
InChI Key: QBGLNCGJXAWAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazinoindole core, which is fused with a thiazole ring, and is further functionalized with a nitro group and an acetamide moiety. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazinoindole Core: The initial step involves the cyclization of appropriate precursors to form the triazinoindole core. This can be achieved through the reaction of 5-methylindole with hydrazine derivatives under acidic or basic conditions.

    Thiazole Ring Formation: The next step involves the introduction of the thiazole ring. This can be done by reacting the triazinoindole intermediate with thioamide derivatives in the presence of a suitable catalyst.

    Functionalization: The final steps involve the introduction of the nitro group and the acetamide moiety. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety. Common nucleophiles include amines and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of other biologically active compounds.

Biology

Biologically, the compound is of interest due to its potential as an enzyme inhibitor. The presence of multiple heteroatoms allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential anticancer properties. The nitro group and the triazinoindole core are known to exhibit cytotoxic effects against cancer cells, making this compound a promising lead for anticancer drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism by which 2-[(5-methyl-5H-

Properties

Molecular Formula

C15H11N7O3S2

Molecular Weight

401.4g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H11N7O3S2/c1-21-9-5-3-2-4-8(9)12-13(21)18-15(20-19-12)26-7-10(23)17-14-16-6-11(27-14)22(24)25/h2-6H,7H2,1H3,(H,16,17,23)

InChI Key

QBGLNCGJXAWAAB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=C(S4)[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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